

A Technical Guide to the Solubility Profile of 2-Fluoro-DL-phenylglycine

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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of **2-Fluoro-DL-phenylglycine** in common laboratory solvents. As of the date of this publication, specific quantitative solubility data for **2-Fluoro-DL-phenylglycine** is not readily available in public literature. This guide, therefore, provides a comprehensive framework for researchers to determine this solubility profile experimentally. It includes a detailed experimental protocol for the equilibrium solubility method, an overview of suitable analytical techniques, and a template for data presentation.

Introduction

2-Fluoro-DL-phenylglycine is a synthetic amino acid derivative. Understanding its solubility in various solvents is a critical physical property that influences its application in peptide synthesis, drug discovery, and formulation development.^[1] Solubility data is essential for designing reaction conditions, developing purification strategies, and creating stable formulations for preclinical and clinical studies.^[2] This guide outlines the established "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.^{[3][4]}

Quantitative Solubility Data

As noted, specific solubility values for **2-Fluoro-DL-phenylglycine** are not currently published. Researchers can utilize the experimental protocol detailed in Section 3 to generate this data.

For effective comparison and analysis, all experimentally determined solubility data should be organized systematically.

Table 1: Solubility of **2-Fluoro-DL-phenylglycine** in Common Laboratory Solvents at a Specified Temperature

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
Polar Protic	Water	25			
	Methanol	25			
	Ethanol	25			
	Isopropanol	25			
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	25			
	N,N-Dimethylformamide (DMF)	25			
	Acetonitrile	25			
	Acetone	25			
Non-Polar	Toluene	25			
	Hexane	25			
	Dichloromethane	25			
	Diethyl Ether	25			

Experimental Protocol: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the steps to determine the equilibrium solubility of **2-Fluoro-DL-phenylglycine**. The method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[\[5\]](#)

3.1. Materials and Equipment

- **2-Fluoro-DL-phenylglycine** (high purity)
- Selected solvents (HPLC grade or equivalent)
- Analytical balance
- Vials with screw caps or sealed ampoules
- Thermostatically controlled orbital shaker or water bath
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE or nylon, depending on solvent compatibility)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC system, or drying oven for gravimetric analysis)

3.2. Procedure

- **Preparation:** Add an excess amount of solid **2-Fluoro-DL-phenylglycine** to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[\[3\]](#)[\[6\]](#)
- **Equilibration:** Seal the vials securely and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[\[3\]](#) The time required to reach equilibrium can vary and should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[\[5\]](#)

- **Sample Collection and Preparation:** Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to let the excess solid settle.
- Carefully withdraw a sample from the clear supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean, dry container to remove all undissolved solids.[3] The first portion of the filtrate should be discarded to prevent adsorption errors.
- **Dilution:** Accurately dilute the filtrate with the same solvent to a concentration that falls within the calibrated range of the chosen analytical method.

3.3. Concentration Analysis The concentration of **2-Fluoro-DL-phenylglycine** in the diluted filtrate can be determined using one of the following methods.

3.3.1. Gravimetric Analysis This is a fundamental and highly accurate method if the solute is non-volatile.[7]

- Accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry evaporating dish.[6]
- Evaporate the solvent gently using a hot plate or a drying oven at a temperature below the decomposition point of the compound.
- Once the solvent is fully evaporated, dry the dish to a constant weight in an oven.[6]
- The difference between the final and initial weight of the dish gives the mass of the dissolved solute. Calculate the solubility based on the initial volume of the filtrate.

3.3.2. UV-Vis Spectrophotometry This method is suitable if the compound has a chromophore and a unique absorbance maximum.

- Prepare a series of standard solutions of **2-Fluoro-DL-phenylglycine** of known concentrations in the chosen solvent.

- Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) to generate a calibration curve (Absorbance vs. Concentration).
- Measure the absorbance of the diluted filtrate sample.
- Determine the concentration of the sample from the calibration curve.[8]

3.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or when high accuracy is required.[9][10]

- Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) for **2-Fluoro-DL-phenylglycine**. [11]
- Prepare a series of standard solutions and inject them to create a calibration curve (Peak Area vs. Concentration).
- Inject the diluted filtrate sample and record the peak area.
- Calculate the concentration of the sample using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.



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